8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of 2-aminophenol with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrobenzoxazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydrobenzoxazines.
Substitution: Halogenated, nitrated, and sulfonated benzoxazines.
Scientific Research Applications
8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2H-benzo[B][1,4]oxazin-3(4H)-one
- 8-Methoxy-2H-benzo[B][1,4]oxazin-2-one
- 3-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Comparison: 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
8-methoxy-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-9(7)13-5-8(11)10-6/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWVRLNDJXSKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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